Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy-: is an organosilicon compound characterized by the presence of a cyclopentyl group, a tert-butyl group, and two methoxy groups attached to a silicon atom. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- typically involves the reaction of cyclopentylmagnesium bromide with tert-butylchlorosilane, followed by the introduction of methoxy groups through a methanolysis reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The silicon atom can be reduced to form silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are used under controlled conditions.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. The methoxy groups enhance the compound’s reactivity by providing sites for further chemical modification.
Comparison with Similar Compounds
- Silane, cyclopentyl(1,1-dimethylethoxy)dimethoxy-
- Silane, cyclopentyl(1,1-dimethylethyl)trimethoxy-
Comparison: Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- is unique due to its specific combination of cyclopentyl and tert-butyl groups, which impart distinct steric and electronic properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
148913-88-6 |
---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
tert-butyl-cyclopentyl-dimethoxysilane |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(12-4,13-5)10-8-6-7-9-10/h10H,6-9H2,1-5H3 |
InChI Key |
VMDQOUFBCDKESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1CCCC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.